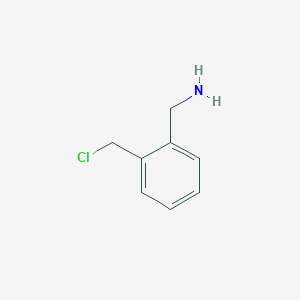![molecular formula C9H18N2 B11919020 1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)
1-Ethyloctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyloctahydropyrrolo[1,2-a]pyrazine can be synthesized through various methods, including cyclization, ring annulation, and cycloaddition. One common approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular cyclization to form the desired pyrrolopyrazine structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
1-Ethyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of organic materials and natural products
Mécanisme D'action
The mechanism of action of 1-Ethyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-Ethyloctahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
- 3-Ethyloctahydropyrrolo[1,2-a]pyrazine
- 3-Propyloctahydropyrrolo[1,2-a]pyrazine
- 3-Methyloctahydropyrrolo[1,2-a]pyrazine
These compounds share a similar pyrrolopyrazine scaffold but differ in their substituents, which can influence their biological activities and applications. The unique structure of this compound, with its ethyl group, may confer distinct properties and potential advantages in specific applications .
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-ethyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H18N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h8-10H,2-7H2,1H3 |
Clé InChI |
ZXTVUXPONFAXHY-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2CCCN2CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)

![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)

![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)

